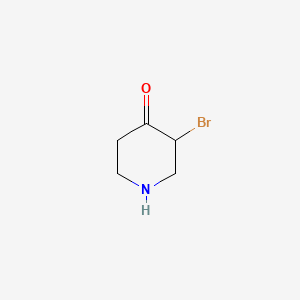

3-Bromopiperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRSRAUPUQOYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445803 | |

| Record name | 3-bromopiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732953-40-1 | |

| Record name | 3-bromopiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopiperidin-4-one: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-4-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, featuring both an α-haloketone and a secondary amine, it offers a versatile platform for the synthesis of complex molecular architectures. The piperidin-4-one core is a well-established pharmacophore found in numerous biologically active compounds, and the presence of a bromine atom at the C3 position provides a reactive handle for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its practical application in synthetic and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound, in its free base form, possesses the molecular formula C₅H₈BrNO and a molecular weight of 178.03 g/mol . It is more commonly handled and stored as its hydrochloride or hydrobromide salt to improve stability. The hydrobromide salt has a molecular formula of C₅H₉Br₂NO and a molecular weight of 258.94 g/mol , with a reported melting point of 200-201 °C.[3]

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₅H₈BrNO (free base) | - |

| Molecular Weight | 178.03 g/mol (free base) | - |

| CAS Number | 118652-88-3 (hydrobromide) | [3] |

| Melting Point | 200-201 °C (hydrobromide) | [3] |

| Appearance | Off-white to beige solid (predicted) | - |

| pKa | ~7.5-8.5 (amine, predicted) | - |

| logP | ~0.5 (predicted) | - |

Conformational Analysis

The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain.[4] In this compound, the bromine atom can exist in either an axial or equatorial position. NMR studies on related 3-substituted piperidin-4-ones suggest a preference for the substituent to occupy the equatorial position to reduce 1,3-diaxial interactions.[5] However, the conformational equilibrium can be influenced by the solvent and, in the case of the free base, by intramolecular hydrogen bonding between the amine and the carbonyl group or the bromine atom. Protonation of the nitrogen to form the salt can further influence the conformational preference.[6]

Caption: Chair conformations of this compound.

Synthesis of this compound

The key step would be the regioselective bromination at the C3 position. α-Bromination of ketones is typically achieved using bromine (Br₂) in an acidic or basic medium.[7] Given the presence of the secondary amine, which can react with bromine and acid, a more controlled approach would be necessary.

Proposed Synthetic Protocol:

Step 1: N-Protection of Piperidin-4-one

To prevent side reactions at the nitrogen atom, the piperidine is first protected, for example, as the N-Boc derivative.

-

Dissolve piperidin-4-one hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, such as sodium carbonate, to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent, dry, and concentrate to obtain N-Boc-piperidin-4-one.

Step 2: α-Bromination

The N-protected piperidin-4-one can then be brominated.

-

Dissolve N-Boc-piperidin-4-one in a suitable solvent like diethyl ether or tetrahydrofuran.

-

Treat with a brominating agent. Phenyltrimethylammonium tribromide (PTT) or pyridinium tribromide are milder alternatives to elemental bromine and can afford better regioselectivity.[7]

-

The reaction may be catalyzed by a small amount of acid.

-

After completion, the reaction is quenched, and the product, N-Boc-3-bromopiperidin-4-one, is isolated and purified by chromatography.

Step 3: Deprotection

The final step is the removal of the Boc protecting group.

-

Dissolve the N-Boc-3-bromopiperidin-4-one in a suitable solvent like dichloromethane or diethyl ether.

-

Treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.

-

After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield this compound as its corresponding salt.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | Broad singlet (variable, concentration dependent) | s (br) | - |

| H3 | 4.0 - 4.5 | dd | J(H3-H2ax), J(H3-H2eq) |

| H2, H5, H6 | 2.5 - 3.8 | m | Complex coupling |

The proton at C3 (α to the bromine) is expected to be the most downfield-shifted proton on the carbon framework.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the piperidine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 200 - 210 |

| C3 (CHBr) | 50 - 60 |

| C2, C5, C6 | 40 - 55 |

The carbonyl carbon (C4) will appear at the lowest field, characteristic of ketones.[8] The carbon bearing the bromine (C3) will be significantly shifted downfield compared to an unsubstituted piperidine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=O stretch (ketone) | 1715 - 1735 | Strong |

| C-Br stretch | 515 - 690 | Medium to weak |

The carbonyl stretch is a strong and sharp peak, and its position can provide information about the ring strain and any intramolecular interactions.[9]

Mass Spectrometry

In mass spectrometry with electron ionization (EI), this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): Two peaks of similar intensity at m/z 177 and 179.

-

Loss of Br•: A significant fragment at m/z 98, corresponding to the loss of the bromine radical.

-

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen and carbonyl groups, leading to various smaller fragments.

Caption: Predicted major fragmentation pathway in EI-MS.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the α-bromoketone moiety and the secondary amine.

Reactions at the α-Bromoketone

As an α-haloketone, the C3 position is electrophilic and susceptible to nucleophilic substitution. The adjacent carbonyl group enhances the reactivity of the C-Br bond towards SN2 displacement.

-

Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide to introduce new functional groups at the C3 position.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound can undergo a Favorskii rearrangement. This involves the formation of a cyclopropanone intermediate followed by ring contraction to yield a substituted pyrrolidine-3-carboxylic acid derivative.[10][11][12] This reaction is a powerful tool for skeletal rearrangement and the synthesis of five-membered rings from six-membered precursors.

Caption: Simplified mechanism of the Favorskii rearrangement.

Reactions involving the Ketone

The carbonyl group at C4 can undergo typical ketone reactions:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding 3-bromo-4-hydroxypiperidine.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a substituent at the C4 position.

-

Wittig Reaction: Conversion of the ketone to an alkene is also possible.

Reactions at the Nitrogen

The secondary amine is nucleophilic and basic.

-

N-Alkylation, N-Acylation, N-Arylation: The nitrogen can be readily functionalized to introduce a wide variety of substituents, which is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

Applications in Medicinal Chemistry

The piperidin-4-one scaffold is a privileged structure in drug discovery, and functionalized derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[13][] While direct applications of this compound are not extensively documented, its N-methylated analog, 3-bromo-1-methylpiperidin-4-one , is a known intermediate in the synthesis of the anticoagulant drug Idoxaban .[15]

In this synthesis, the α-bromoketone functionality of 3-bromo-1-methylpiperidin-4-one is utilized in a condensation reaction with ethyl thiooxamide to construct the thiazole ring of the drug's core structure. This highlights the value of the this compound scaffold as a precursor for building more complex heterocyclic systems.

Safety, Handling, and Disposal

This compound, as an α-haloketone, should be handled with caution as this class of compounds is often lachrymatory and can be corrosive and toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[16][17]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated organic compounds should be collected in a designated halogenated organic waste container.[11][19] Neutralization of small spills can be achieved with a reducing agent like sodium thiosulfate.[19]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse and complex molecular scaffolds. While specific experimental data for this compound is limited in the public domain, its chemical behavior can be reliably predicted based on the well-understood reactivity of α-haloketones and piperidin-4-ones. The utility of its derivatives in the synthesis of marketed drugs underscores the importance of this chemical entity in drug discovery and development.

References

- Pandiarajan, K., et al. (2004). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 16(3-4), 1539-1546.

- Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones.

-

Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

- Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971.

- Benchchem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. Retrieved from a relevant Benchchem technical document.

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

- Suviganu. (2023, March 13). What is Favorskii Rearrangement ?

- Worldwidejournals.com. (n.d.). Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben.

-

PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

- Benchchem. (2025). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Retrieved from a relevant Benchchem technical document.

-

PubMed. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

-

MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. Retrieved from [Link]

-

PubMed. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]

-

ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIH. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

YouTube. (2020). Conformational Isomers | MCAT Organic Chemistry Prep. Retrieved from [Link]

-

PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

- ResearchGate. (2007). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.

- Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. Retrieved from a relevant Benchchem technical document.

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

National Academies Press. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Pyridine, 3-bromo- [webbook.nist.gov]

- 13. scienceready.com.au [scienceready.com.au]

- 15. worldwidejournals.com [worldwidejournals.com]

- 16. artsci.usu.edu [artsci.usu.edu]

- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 19. chemtalk.com.au [chemtalk.com.au]

An In-depth Technical Guide to the Synthesis of 3-Bromopiperidin-4-one from Piperidin-4-one

Abstract

3-Bromopiperidin-4-one is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a reactive α-haloketone moiety and a secondary amine, allows for diverse synthetic elaborations to construct complex molecular scaffolds.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, starting from the readily available precursor, piperidin-4-one. We will delve into the mechanistic underpinnings of α-bromination, compare key synthetic methodologies, provide detailed experimental protocols, and discuss the critical parameters for achieving a successful and selective transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important intermediate.

Introduction: The Strategic Importance of α-Haloketones

α-Haloketones are a privileged class of synthetic intermediates due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1] This unique electronic arrangement makes them potent precursors for the synthesis of a wide array of heterocycles, including thiazoles, pyrroles, and oxiranes.[2][3] this compound, the subject of this guide, embodies this synthetic versatility within a piperidine framework—a core structure found in numerous natural products and pharmaceuticals. Its synthesis is a critical first step in multi-step sequences targeting novel therapeutic agents. The primary transformation required is the selective α-bromination of the parent ketone, piperidin-4-one.

The Underlying Chemistry: α-Bromination of Ketones

The synthesis of this compound hinges on the α-halogenation of a ketone, a fundamental reaction in organic chemistry.[3] The reaction does not proceed by direct attack on the ketone itself but rather through a more nucleophilic intermediate: an enol or an enolate.[4] The choice of acidic or basic conditions dramatically influences the reaction pathway and selectivity.

Acid-Catalyzed Mechanism: The Path to Mono-bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly accelerates the rate of keto-enol tautomerism.[5] The resulting enol, while a relatively weak nucleophile, is sufficiently reactive to attack an electrophilic bromine source like molecular bromine (Br₂).[5][6]

A key feature of the acid-catalyzed mechanism is its tendency to favor mono-halogenation. The introduction of the first bromine atom, an electron-withdrawing group, destabilizes the transition state leading to the formation of a second enol at that position, thereby slowing down subsequent halogenation reactions.[6]

Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Base-Promoted Mechanism: The Challenge of Polyhalogenation

In the presence of a base, an α-proton is removed to form a highly nucleophilic enolate anion.[7] While the reaction with bromine is rapid, the product, this compound, contains a remaining α-proton that is now more acidic due to the inductive effect of the adjacent bromine atom.[6] Consequently, the mono-brominated product is deprotonated faster than the starting material, leading to rapid di- and poly-bromination, making this method generally unsuitable for synthesizing the target compound.[4][6]

Synthetic Methodologies and Protocols

Given the need for selective mono-bromination, methods employing acidic or neutral conditions are preferred. The piperidine nitrogen, being basic, must be protonated (by using the hydrochloride salt) or protected to prevent it from interfering with the reaction.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

This is the classic approach to α-bromination.[8] It involves the direct use of elemental bromine, typically in an acidic solvent like acetic acid or with a catalytic amount of HBr.[5] While effective, this method requires careful handling of highly corrosive and toxic liquid bromine.

Detailed Experimental Protocol A: Bromination using Br₂/HBr

-

Starting Material: Piperidin-4-one hydrochloride

-

Reagents: Molecular Bromine (Br₂), Acetic Acid, Hydrobromic Acid (HBr)

-

Procedure:

-

To a stirred solution of piperidin-4-one hydrochloride in glacial acetic acid, add a catalytic amount of 48% aqueous HBr.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of molecular bromine in acetic acid dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is poured into ice-cold diethyl ether to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrobromide.

-

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[8] Reactions with NBS are often cleaner and easier to control. The use of a neutral catalyst, such as ammonium acetate (NH₄OAc), has been shown to be highly effective for the α-bromination of cyclic ketones, providing good yields of the mono-brominated product.[8] This catalyst is believed to generate the necessary acidic species in situ to facilitate the reaction.[8] A similar procedure has been successfully applied to N-substituted piperidin-4-ones.[9]

Detailed Experimental Protocol B: Bromination using NBS/NH₄OAc

-

Starting Material: Piperidin-4-one hydrochloride

-

Reagents: N-Bromosuccinimide (NBS), Ammonium Acetate (NH₄OAc), Diethyl Ether (Et₂O)

-

Procedure:

-

Suspend piperidin-4-one hydrochloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the suspension to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) and ammonium acetate (0.1 equivalents) to the cooled suspension.

-

Maintain the reaction at 0-5 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct and any unreacted starting material.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude material can be purified by recrystallization or flash column chromatography to yield pure this compound.

-

Caption: Experimental workflow for the synthesis via NBS bromination.

Data Summary and Comparison

| Parameter | Method A: Br₂/HBr | Method B: NBS/NH₄OAc |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Catalyst/Promoter | Hydrobromic Acid (HBr) | Ammonium Acetate (NH₄OAc) |

| Solvent | Acetic Acid | Diethyl Ether |

| Temperature | 0 °C to Room Temp. | 0-5 °C |

| Advantages | Inexpensive reagents. | Safer, easier to handle reagent. Milder reaction conditions. Generally higher selectivity for mono-bromination.[8] |

| Disadvantages | Hazardous/corrosive bromine. HBr byproduct. Potential for over-bromination. | More expensive reagent. |

Physicochemical Properties of 3-Bromo-1-methylpiperidin-4-one (a closely related derivative)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrNO | [10] |

| Molecular Weight | 192.05 g/mol | [10] |

| Melting Point (HBr salt) | 120-122 °C | [11] |

Safety and Handling Considerations

-

Molecular Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidant. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

-

N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Acids (HBr, Acetic Acid): Are corrosive and can cause severe burns. Handle with care in a fume hood.

-

Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Conclusion and Outlook

The synthesis of this compound from piperidin-4-one is most effectively and safely achieved through the α-bromination of the corresponding hydrochloride salt. While the classical method using molecular bromine is feasible, the use of N-Bromosuccinimide with an ammonium acetate catalyst (Method B) is the superior approach for laboratory-scale synthesis. This method offers enhanced safety, milder conditions, and typically better control over the reaction to prevent the formation of di-brominated byproducts.[8] The resulting this compound is a versatile intermediate, primed for further functionalization at the nitrogen atom, the carbonyl group, or through substitution of the bromine atom, opening avenues to a vast chemical space for the discovery of new bioactive molecules.

References

-

Wikipedia. α-Halo ketone. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. [Link]

-

Ismael, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4966. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]

-

Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1546-1553. [Link]

-

Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]

-

Organic Chemistry Tutor. Halogenation of Ketones and Haloform Reaction. [Link]

-

Pearson+. In Chapter 19, we discuss the reaction of enols with bromine. [Link]

-

Ismael, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2021). 9.1: Reactions of Enols and Enolates. [Link]

- Google Patents. (2022).

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]

-

PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]

- 10. 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide|lookchem [lookchem.com]

The Synthetic Cornerstone: A Technical Guide to N-Protected 3-Bromopiperidin-4-ones

For correspondence: Senior Application Scientist, Chemical Synthesis Division

Abstract: The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system and beyond.[1] Introducing precise functionalization onto this ring is paramount for tuning pharmacological activity. This technical guide provides an in-depth exploration of 3-Bromopiperidin-4-one, a versatile synthetic intermediate. We clarify its nomenclature, detailing why its N-protected derivatives are the stable, synthetically crucial forms used in research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, covering the synthesis, reactivity, and application of these pivotal building blocks, with a primary focus on the widely used N-Boc variant.

Introduction: The Challenge of a Bare Amine

The compound "this compound" is rarely encountered or sold in its free, unprotected form. The secondary amine within the piperidine ring is a potent nucleophile and base, leading to instability and undesired side reactions, including self-condensation. For this reason, the synthetically viable and commercially available forms of this molecule are derivatives where the nitrogen atom is protected.

The most common and versatile of these is the tert-butoxycarbonyl (Boc) protected version, which masks the reactivity of the nitrogen, allowing for selective chemical transformations at other sites on the molecule.[2] This guide will primarily focus on this N-Boc derivative, while acknowledging other important protected forms.

Core Compound Identification and Physicochemical Properties

The nomenclature and properties of the most relevant N-protected this compound derivatives are summarized below. These compounds are the practical starting point for any synthetic campaign.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| N-Boc-3-bromo-4-piperidone | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | C₁₀H₁₆BrNO₃ | 278.14 | White to light yellow solid[3] |

| This compound HBr | This compound hydrobromide | 118652-88-3 | C₅H₉Br₂NO | 258.94 | Not specified |

| Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | 95629-02-0 | C₈H₁₂BrNO₃ | 250.09 | Not specified |

| 1-Benzyl-3-bromo-4-piperidone HBr | 1-Benzyl-3-bromo-4-piperidone hydrobromide | 83877-88-7 | C₁₂H₁₅Br₂NO | 349.06 | Not specified |

Note: The N-Boc derivative is the most frequently utilized in contemporary organic synthesis due to the protecting group's stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[4]

Synthesis and Mechanism

The synthesis of N-Boc-3-bromo-4-piperidone is a two-stage process: first, the preparation of the N-Boc-4-piperidone precursor, followed by selective alpha-bromination.

Synthesis of the N-Boc-4-piperidone Precursor

N-Boc-4-piperidone (CAS 79099-07-3) is a crucial pharmaceutical intermediate, notably used in the synthesis of fentanyl and its analogues.[5][6] It is typically synthesized from 4-piperidone hydrochloride hydrate. The protection of the nitrogen is a straightforward nucleophilic substitution reaction.

Protocol: Boc Protection of 4-Piperidone

-

Reaction Setup: 4-Piperidone hydrochloride hydrate is dissolved in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).

-

Basification: A base, typically sodium hydroxide or sodium bicarbonate, is added to neutralize the hydrochloride salt and deprotonate the secondary amine, rendering it nucleophilic.

-

Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Workup: The reaction is stirred at ambient temperature. Upon completion, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-piperidone, often as a white solid.[6]

Alpha-Bromination of N-Boc-4-piperidone

The introduction of the bromine atom at the C-3 position is an alpha-halogenation of a ketone, a classic reaction in organic chemistry.[7] This reaction proceeds through an acid-catalyzed enol intermediate.

Mechanism: Acid-Catalyzed Bromination

The reaction is typically performed using bromine (Br₂) in a suitable acidic solvent, such as acetic acid.[8][9]

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the alpha-hydrogens.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an alpha-hydrogen from the C-3 position. This is the rate-determining step and results in the formation of a nucleophilic enol intermediate.[10]

-

Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), which acts as the electrophile. This step forms the new C-Br bond at the alpha-position and generates a bromide ion.

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final product, N-Boc-3-bromo-4-piperidone.

Caption: Figure 2: Key Synthetic Transformations

Role in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry. [1]N-Boc-3-bromo-4-piperidone provides a platform to rapidly generate libraries of diverse piperidine derivatives. By varying the nucleophile in substitution reactions or by further modifying the products of elimination and cyclization reactions, chemists can systematically explore the structure-activity relationship (SAR) of a potential drug candidate. This building block is particularly valuable for creating compounds that target CNS disorders, where the piperidine moiety can interact with key receptors and enzymes. [11]

Analytical Profile and Handling

Spectroscopic Data (Predicted for N-Boc-3-bromo-4-piperidone):

-

¹H NMR (400 MHz, DMSO-d6): δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H). [3] * Expert Interpretation: The multiplet around 4.7-4.8 ppm is characteristic of the proton attached to the bromine-bearing carbon (α-proton). The large singlet at 1.43 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector. The remaining multiplets correspond to the diastereotopic protons of the piperidine ring.

Handling and Storage: Alpha-halo ketones are potent alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. [12]* Storage: For N-Boc-3-bromo-4-piperidone, storage in a dark place, sealed in a dry environment at 2-8°C is recommended to ensure long-term stability.

Conclusion

While the parent compound this compound is inherently unstable, its N-protected derivatives, particularly N-Boc-3-bromo-4-piperidone, are robust and exceptionally versatile intermediates in organic and medicinal chemistry. A thorough understanding of its synthesis via alpha-halogenation and its reactivity as a bifunctional electrophile empowers researchers to design and execute efficient synthetic routes. This building block provides a reliable and strategically valuable entry point for the creation of complex, functionally diverse piperidine-containing molecules, accelerating the discovery and development of novel therapeutics.

References

-

Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.[Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025, March 9).[Link]

-

Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones.[Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023, January 29).[Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols.[Link]

-

iChemical. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8.[Link]

-

Knowledge. What reactions can N-Boc-3-carboethoxy-4-piperidone participate in? (2025, February 18).[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.[Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone (2015, October 9).[Link]

- Google Patents.CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.[Link]

-

ResearchGate. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane (2025, August 6).[Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics (2022, October 31).[Link]

-

ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents (2014, January 28).[Link]

-

ACS Publications. Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds.[Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature (2025, August 6).[Link]

-

Wikipedia. α-Halo ketone.[Link]

-

Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[Link]

-

Knowledge. Can N-Boc-3-Carboethoxy-4-Piperidone Be Used In Drug Synthesis? (2025, February 8).[Link]

-

Royal Society of Chemistry. 71. Synthetic analgesics. Part IV. Synthesis of 3-substituted piperidines and pyrrolidines.[Link]

-

ACS Publications. Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between Resorcinol and N-Boc-4-piperidone (2017, March 20).[Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones.[Link]

-

PubMed Central. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.[Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. leapchem.com [leapchem.com]

- 12. α-Halo ketone - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3-Bromopiperidin-4-one: A Technical Guide

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and have not been experimentally verified. This document is intended for illustrative and educational purposes to guide researchers in the spectroscopic analysis of similar compounds. All predicted data should be confirmed with experimental results.

Introduction

3-Bromopiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of various bioactive molecules. The piperidin-4-one scaffold is a common motif in a wide range of pharmaceuticals, and the introduction of a bromine atom at the 3-position provides a handle for further functionalization through various cross-coupling reactions. Accurate structural elucidation and characterization of this intermediate are paramount for ensuring the integrity of subsequent synthetic steps and the final drug candidate.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental considerations and the rationale behind the interpretation of the spectral data.

Chemical Structure

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework, the electronic environment of each atom, and the stereochemistry of the piperidinone ring.

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | dd | 1H | H-3 |

| ~3.50 | m | 1H | H-5a |

| ~3.30 | m | 1H | H-2a |

| ~3.10 | m | 1H | H-5e |

| ~2.90 | m | 1H | H-2e |

| ~2.50 | br s | 1H | NH |

Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a complex pattern of signals characteristic of a substituted piperidinone ring. The proton at the 3-position (H-3), being adjacent to the electron-withdrawing bromine atom, is expected to be the most deshielded of the aliphatic protons, appearing as a doublet of doublets around 4.20 ppm. The multiplicity arises from coupling to the two non-equivalent protons at the 2-position.

The protons on the carbons adjacent to the nitrogen (C-2 and C-6) and the carbonyl group (C-5) are diastereotopic due to the chirality at C-3 and the ring conformation. This results in distinct signals for the axial and equatorial protons. The methylene protons at C-2 and C-5 are expected to appear as complex multiplets in the region of 2.90-3.50 ppm. The broad singlet at approximately 2.50 ppm is characteristic of the N-H proton, and its chemical shift can be highly variable depending on the concentration and solvent.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

-

Acquisition Time (aq): ~3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

-

Processing: Apply a line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C=O (C-4) |

| ~55.0 | C-Br (C-3) |

| ~50.0 | CH₂ (C-2) |

| ~48.0 | CH₂ (C-6) |

| ~45.0 | CH₂ (C-5) |

Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The most downfield signal at around 205.0 ppm is characteristic of a ketone carbonyl carbon (C-4). The carbon atom attached to the bromine (C-3) is expected to resonate at approximately 55.0 ppm. The remaining three methylene carbons of the piperidine ring (C-2, C-5, and C-6) are predicted to appear in the aliphatic region between 45.0 and 50.0 ppm. The specific chemical shifts of these carbons are influenced by their proximity to the nitrogen atom, the carbonyl group, and the bromine substituent.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

-

Processing: Apply a line broadening factor of 1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong, Sharp | C=O stretch (ketone) |

| ~1450 | Medium | CH₂ bend |

| ~1100 | Medium | C-N stretch |

| ~650 | Medium | C-Br stretch |

Interpretation:

The most prominent feature in the predicted IR spectrum is the strong, sharp absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated six-membered ring ketone. The presence of the secondary amine is indicated by a medium, broad absorption band around 3350 cm⁻¹ corresponding to the N-H stretch. The aliphatic C-H stretching vibrations are expected to appear in the 2950-2850 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, around 650 cm⁻¹.

Experimental Protocol for IR (ATR) Acquisition:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Detector: Deuterated triglycine sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 179/181 | High | [M]⁺ (Molecular ion) |

| 100 | Medium | [M - Br]⁺ |

| 71 | High | [C₄H₅NO]⁺ |

| 55 | Medium | [C₃H₅N]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Interpretation:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 179 and 181, with approximately equal intensity, due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation pattern is likely to be dominated by the loss of the bromine radical, leading to a significant peak at m/z 100 ([M - Br]⁺). Further fragmentation of the piperidinone ring can lead to various smaller fragments. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom are common fragmentation pathways for such cyclic ketones and amines.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry (GC-MS) Acquisition:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for polar compounds (e.g., DB-5ms).

-

Mass Spectrometer (MS): Quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

-

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

IV. Workflow for Spectroscopic Analysis

Introduction: The Role of 3-Bromopiperidin-4-one in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 3-Bromopiperidin-4-one: A Handbook for Drug Development Professionals

This compound is a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its piperidone core is a common scaffold in a multitude of biologically active compounds, and the presence of a bromine atom at the alpha position to the carbonyl group provides a versatile synthetic handle for introducing further chemical diversity. This makes it an attractive starting material for the synthesis of complex molecules targeting a wide range of therapeutic areas.

However, the successful transition of any candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and formulation experts, a comprehensive grasp of the solubility and stability of key intermediates like this compound is not merely academic; it is a prerequisite for robust process development, scalable synthesis, and the creation of safe and effective medicines. The reactivity of the α-bromo ketone moiety, while synthetically useful, also presents inherent stability challenges that must be quantified and controlled.

This guide, written from the perspective of a senior application scientist, provides a framework for evaluating the solubility and stability of this compound. It addresses the notable scarcity of public-domain experimental data for this specific molecule by presenting predictive insights based on its chemical structure and providing detailed, field-proven experimental protocols to enable researchers to generate this critical data in their own laboratories. We will focus on both the free base and its commonly used hydrobromide salt, as the properties of these forms can differ significantly.

Section 1: Physicochemical Characteristics and Solubility Profile

A molecule's solubility governs its behavior in both synthetic reaction media and biological systems. For this compound, understanding its solubility in a range of aqueous and organic solvents is the first step in designing reliable synthetic routes and developing viable formulations.

Core Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its hydrobromide salt is presented below. These values are foundational for all subsequent experimental work.

| Property | This compound (Free Base) | This compound Hydrobromide | Data Source |

| Molecular Formula | C₅H₈BrNO | C₅H₉Br₂NO | [1] |

| Molecular Weight | 178.03 g/mol | 258.94 g/mol | [1] |

| Appearance | Predicted: Off-white to yellow solid | Off-white to yellow solid | General Observation |

| pKa (Predicted) | ~7.5-8.5 (for the secondary amine) | N/A (Amine is protonated) | ChemAxon Prediction |

| XLogP3 (Predicted) | 0.6 | N/A | PubChem Analogue Data[2] |

Predicted Solubility Behavior

Based on its molecular structure, we can make several expert predictions about its solubility:

-

Aqueous Solubility : The free base possesses both a polar ketone and a secondary amine capable of hydrogen bonding, suggesting moderate aqueous solubility. This solubility is expected to be pH-dependent, increasing significantly at acidic pH where the secondary amine is protonated. The hydrobromide salt, being an ionic species, is predicted to have substantially higher aqueous solubility.

-

Organic Solubility : High solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding capabilities. Good solubility is also anticipated in polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can solvate the polar functional groups. Solubility will likely be limited in non-polar solvents like hexanes and toluene.

Experimental Protocol: Thermodynamic Solubility Assessment

The following protocol describes the shake-flask method, the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound (or its HBr salt) in various solvents at a controlled temperature.

Materials:

-

This compound (or its HBr salt)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCl, Methanol, Acetonitrile, DMSO)

-

2 mL HPLC vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Calibrated analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

Methodology:

-

Preparation: Add an excess of the solid compound to a tared HPLC vial. The amount should be enough to ensure that undissolved solid remains at equilibrium (e.g., 5-10 mg).

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them on a rotator inside an incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour time point is recommended to confirm equilibrium.

-

Sample Collection: After equilibration, carefully remove the vials. Allow the solid to settle for 30 minutes.

-

Filtration: Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility (S) in mg/mL or µg/mL using the following formula: S = (Concentration from HPLC) × (Dilution Factor)

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is paramount for ensuring its purity during storage and its integrity throughout synthetic processes. The α-bromo ketone is a known reactive functional group, making the molecule susceptible to degradation under various conditions.

Predicted Degradation Pathways

Several degradation pathways can be postulated based on the compound's structure:

-

Base-Catalyzed Elimination: In the presence of a base, elimination of HBr is a likely pathway, leading to the formation of an α,β-unsaturated ketone (a piperidenone derivative). This is often a rapid degradation route for α-halo ketones.

-

Hydrolytic Degradation: Under strongly acidic or basic conditions, the piperidone ring could be susceptible to hydrolysis, although this is generally less likely than elimination.

-

Nucleophilic Substitution: The bromine atom is susceptible to substitution by nucleophiles that may be present in solution (e.g., hydroxide, buffers).

-

Oxidative Degradation: The secondary amine can be oxidized, potentially leading to N-oxide formation or other complex degradation products.

-

Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond via a radical mechanism.[3]

Below is a conceptual diagram of the most probable degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradants and establishing a molecule's intrinsic stability. This protocol is based on ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under harsh acid, base, oxidative, thermal, and photolytic conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

1N HCl, 1N NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled oven, photostability chamber

-

HPLC system with a Photodiode Array (PDA) detector

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Store at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Store at room temperature (this reaction is often fast).

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.

-

Thermal Stress: Store a vial of the stock solution at 80 °C. For solid-state testing, place the solid powder in an oven at 80 °C.

-

Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.

-

-

Time Points: Sample from each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation. Adjust stress conditions if degradation is too fast or too slow.

-

Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting co-eluting degradants.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Calculate the percent of each degradation product formed (as % of total area).

-

Perform a mass balance calculation to ensure all major degradants are accounted for.

-

Section 3: Analytical Strategy for Stability Assessment

A robust analytical method is the cornerstone of any stability study. A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Developing a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the most common approach. The goal is to achieve baseline separation between the main peak (this compound) and all process impurities and degradation products.

Caption: Workflow for Stability-Indicating Method Development and Validation.

Protocol: Starting Point for RP-HPLC Method Development

Objective: To establish a baseline reverse-phase HPLC method for the separation of this compound and its potential degradants.

Instrumentation & Columns:

-

HPLC with PDA or UV-Vis Detector

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters XBridge)

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Detection Wavelength: Scan from 200-400 nm with PDA; select an optimal wavelength (e.g., ~210 nm) for quantification where the analyte has good absorbance and the mobile phase has low background.

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Sample Diluent: 50:50 Acetonitrile:Water

Starting Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 15.0 | 95 |

| 18.0 | 95 |

| 18.1 | 5 |

| 22.0 | 5 |

Procedure:

-

Inject a standard solution of this compound to determine its retention time.

-

Inject samples from the forced degradation study (ideally a mixed solution of all stressed samples).

-

Evaluate the chromatogram for the resolution between the parent peak and all degradant peaks.

-

Optimize the gradient slope, mobile phase pH (if using phosphate buffers), and temperature to improve separation as needed.

Section 4: Expert Recommendations for Handling, Storage, and Formulation

Synthesizing the predictive analysis and the outcomes of the proposed experimental work allows for the formulation of clear, actionable recommendations for handling this critical intermediate.

-

Handling: Due to its classification as a potential irritant and its reactivity, always handle this compound in a well-ventilated area, preferably a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

-

Storage: The compound should be stored in a tightly sealed container to protect it from moisture.[3][5] To mitigate thermal and photolytic degradation, store in a cool, dark, and dry place.[3] For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent both oxidative degradation and potential reaction with atmospheric moisture.[3][5]

-

Formulation & Process Development Considerations:

-

Avoid strongly basic conditions in synthetic steps or formulation matrices, as HBr elimination is a primary degradation risk.

-

If aqueous solutions are required, use buffered systems in the slightly acidic range (pH 4-6) to enhance the stability of the protonated amine while minimizing base-catalyzed degradation.

-

When developing formulations, screen for excipient compatibility early. Amines or other nucleophilic excipients could potentially react with the α-bromo ketone.

-

The hydrobromide salt is the preferred form for aqueous formulations due to its higher solubility and potentially greater stability, as the protonated amine is less susceptible to oxidation.

-

By systematically applying these analytical protocols and adhering to these handling guidelines, researchers and drug development professionals can effectively manage the challenges associated with this compound, ensuring the integrity of their research and the quality of their final products.

References

- 3-Bromo-4-piperidone, hydrobromide (1:1) Safety Data Sheet. (URL: Not directly available from search, but standard practice information is synthesized from multiple SDS for similar compounds).

-

Pharmaffiliates, 3-Bromo-1-methylpiperidin-4-one Hydrobromide. (URL: [Link]) [Product listing].

- NINGBO INNO PHARMCHEM CO.,LTD., Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (URL: Not provided, article summary used).

-

Hovione, Analytical Methods for Small Molecule Development. (URL: [Link]) [General reference for analytical development principles].

-

PubChem, National Center for Biotechnology Information. 3-Bromo-1-methylpiperidin-4-one. (URL: [Link]).

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link]).

-

ICH, Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link]).

-

ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link]).

Sources

An In-Depth Technical Guide to 3-Bromopiperidin-4-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-4-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a bromine atom alpha to a carbonyl group within a piperidine scaffold makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and the presence of the bromo and keto functionalities allows for diverse chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the history, synthesis, and applications of this compound, offering valuable insights for researchers in the field.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1] |

| CAS Number | 732953-40-1 (free base) | [1] |

| CAS Number | 118652-88-3 (hydrobromide) | [2] |

| Melting Point | 200-201 °C (hydrobromide) | [2] |

| Boiling Point | 232.8±35.0 °C (Predicted) | [1] |

| Density | 1.570±0.06 g/cm³ (Predicted) | [1] |

Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for piperidones and the exploration of α-halogenation of ketones. The piperidone core itself has been a subject of interest for over a century, with early syntheses like the Petrenko-Kritschenko piperidone synthesis laying the groundwork for accessing this important heterocyclic system.

The synthesis of α-haloketones, in general, has been a well-established transformation in organic chemistry for many decades. The reactivity of the α-position to a carbonyl group allows for the introduction of a halogen, creating a valuable electrophilic site for further synthetic manipulations. It is highly probable that this compound was first synthesized as a logical extension of these established methods to the piperidin-4-one scaffold, likely as an intermediate in a more complex synthesis rather than a target molecule in its own right. Its significance grew with the increasing importance of substituted piperidines in medicinal chemistry.

Synthetic Methodologies

The primary route to this compound involves the α-bromination of a suitable piperidin-4-one precursor. Due to the reactivity of the secondary amine, a protection-bromination-deprotection strategy is the most logical and widely employed approach.

N-Protection of Piperidin-4-one

To prevent side reactions at the nitrogen atom during bromination, it is essential to first protect the secondary amine of piperidin-4-one. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its relatively straightforward removal.

Figure 1: N-Protection of Piperidin-4-one.

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C.

-

To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-4-piperidone.

-

Purify the crude product by column chromatography on silica gel to obtain the pure product.

α-Bromination of N-Protected Piperidin-4-one

The key step in the synthesis is the regioselective bromination at the C-3 position of the N-protected piperidin-4-one. This is typically achieved using a brominating agent under acidic conditions, which proceeds through an enol or enolate intermediate.

Sources

An In-depth Technical Guide to 3-Bromopiperidin-4-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromopiperidin-4-one, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental. This compound, in its most common commercially available form, is the hydrobromide salt.

IUPAC Name:

-

Free Base: this compound

-

Hydrobromide Salt: this compound hydrobromide[1]

CAS Number:

-

Hydrobromide Salt: 118652-88-3[1]

Synonyms:

-

4-Piperidinone, 3-Bromo-, Hydrobromide (1:1)[1]

-

3-Bromo-4-Oxopiperidinium Bromide[1]

-

This compound HBr

The core structure features a piperidine ring with a bromine atom at the 3-position and a ketone at the 4-position. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it convenient for synthetic applications.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound Hydrobromide

A plausible synthetic route for this compound hydrobromide would involve the reaction of piperidin-4-one with a brominating agent. The nitrogen of the piperidine ring would likely need to be protected prior to bromination to prevent side reactions.

Illustrative Synthetic Pathway:

Caption: General synthetic workflow for this compound hydrobromide.

Experimental Protocol Insight:

A patent for the synthesis of the related compound, 3-bromo-1-methyl-piperidin-4-one, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of ammonium acetate.[2] This suggests that a similar approach could be adapted for an N-protected piperidin-4-one. The work-up would involve purification, followed by deprotection and treatment with hydrobromic acid to yield the desired salt.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the presence of the α-haloketone moiety. This functional group is highly susceptible to nucleophilic attack at the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization of the C-Br bond makes the α-carbon a potent electrophile.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the piperidone core.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, typically with ring contraction.

-

Hantzsch-type Condensations: The α-haloketone can react with compounds like thioamides or ureas to form heterocyclic rings, such as thiazoles. This is exemplified in the synthesis of a key intermediate for the anticoagulant drug Edoxaban, where 3-bromo-1-methyl-piperidin-4-one is condensed with ethyl thiooxamide.[2]

Reaction Mechanism: Nucleophilic Substitution

Caption: Generalized SN2 reaction at the α-carbon of this compound.

Applications in Drug Discovery and Development

The piperidone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[3] Its ability to present substituents in a defined three-dimensional space makes it an attractive core for interacting with biological targets.

This compound, as a functionalized piperidone, serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The bromine atom acts as a handle for introducing further diversity, enabling the exploration of structure-activity relationships (SAR).

Known Application:

While specific examples for the unsubstituted this compound are not detailed in the provided search results, its N-methylated analog is a key intermediate in the synthesis of Edoxaban , a direct factor Xa inhibitor used as an anticoagulant.[2] This highlights the industrial relevance of this class of compounds.

Spectroscopic Data and Characterization

Although specific spectroscopic data (NMR, IR, MS) for this compound is not available in the provided search results, we can predict the expected spectral features based on its structure.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Multiple signals in the aliphatic region for the piperidine ring protons. - A downfield signal for the proton on the carbon bearing the bromine atom. - A broad singlet for the N-H proton (in the free base). |

| ¹³C NMR | - A signal for the carbonyl carbon in the downfield region (around 200 ppm). - A signal for the carbon attached to the bromine atom. - Other signals corresponding to the remaining piperidine carbons. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone (around 1715 cm⁻¹). - N-H stretching vibration (for the free base) around 3300-3500 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |

Conclusion